5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile
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Overview
Description
5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile is an organic compound with the molecular formula C10H13N3O. This compound is characterized by a pyridine ring substituted with a hydroxybutan-2-ylamino group and a carbonitrile group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 4-hydroxybutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor where they undergo the nucleophilic substitution reaction. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-[(4-Oxobutan-2-yl)amino]pyridine-2-carbonitrile.
Reduction: Formation of 5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-cyanopyridine: Similar structure but lacks the hydroxybutan-2-yl group.
4-Hydroxy-2-cyanopyridine: Similar structure but lacks the amino group.
Uniqueness
5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile is unique due to the presence of both the hydroxybutan-2-ylamino group and the carbonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(4-hydroxybutan-2-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H13N3O/c1-8(4-5-14)13-10-3-2-9(6-11)12-7-10/h2-3,7-8,13-14H,4-5H2,1H3 |
InChI Key |
YXHBQIMURVZKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)NC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
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